molecular formula C16H17NO2S2 B2560535 Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 2034571-93-0

Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2560535
CAS No.: 2034571-93-0
M. Wt: 319.44
InChI Key: NAWXHXOTVIPXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a chemical compound with the molecular formula C16H17NO2S2 and a molecular weight of 319.44. It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of benzo[b]thiophene compounds involves several steps . The general procedure for the synthesis of benzo[b]thiophene-2-carboxylic acid involves the reaction of K2CO3 with a compound in DMF, followed by the addition of methyl thioglycolate . The reaction mixture is then heated, cooled, and poured on crushed ice to obtain the precipitate . The precipitate is collected, dried, and used for the next step without further purification .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzo[b]thiophene ring, an oxa-4-thia-8-azaspiro[4.5]decan ring, and a methanone group.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps . For instance, the synthesis of 1-(benzo[b]thiophen-2-yl)-3-(2-hydroxyphenyl)propane-1,3-diones involves a reaction with phosphorus oxychloride, followed by a reaction with a substituted o-hydroxyacetophenone .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis Techniques : Benzo[b]thiophen-2-yl derivatives have been synthesized through various methods, including the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction. This method is noted for its good yields, high selectivity, and short reaction times, making it a valuable technique in organic synthesis (B. Reddy et al., 2012).
  • Reactivity Towards Nucleophiles : Another study explored the reactivity of a closely related compound, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, towards sulfur- and oxygen-containing nucleophiles. This research demonstrated an easy two-step functionalization of 2-acyl-benzo[b]thiophene derivatives, offering insights into the chemical behavior of similar structures (P. Pouzet et al., 1998).

Antiviral and Anticancer Properties

  • Antiviral Activity : A series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, similar in structure to the compound , demonstrated significant inhibitory effects against human coronavirus and influenza virus. This highlights the potential of these compounds in antiviral drug development (Çağla Begüm Apaydın et al., 2019).
  • Anticancer Potential : Research into novel pyrazoline derivatives, containing benzo[b]thiophen-2-yl units, has identified compounds with cytotoxic effects on human liver hepatocellular carcinoma cell lines. These findings suggest that modifications of the benzo[b]thiophen-2-yl structure could lead to effective anticancer agents (Weijie Xu et al., 2017).

Mechanism of Action

Target of Action

The primary target of Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4Similar compounds have been evaluated for their affinity towards 5-ht1a receptors , which play a crucial role in regulating numerous physiological functions .

Mode of Action

The exact mode of action of Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4Related compounds have been shown to interact with their targets, leading to changes in the function of the 5-ht1a receptors .

Biochemical Pathways

The specific biochemical pathways affected by Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4Compounds with similar structures have been found to influence the serotonin system , which has downstream effects on mood, appetite, and sleep .

Result of Action

The molecular and cellular effects of Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4Related compounds have been shown to have an affinity towards 5-ht1a receptors , which could lead to changes in physiological functions regulated by these receptors .

Properties

IUPAC Name

1-benzothiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S2/c18-15(14-11-12-3-1-2-4-13(12)21-14)17-7-5-16(6-8-17)19-9-10-20-16/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWXHXOTVIPXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.